molecular formula C20H13BrN4O5 B11283194 6-(5-bromo-2-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

6-(5-bromo-2-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11283194
M. Wt: 469.2 g/mol
InChI Key: IACLLJNLFCQNFD-UHFFFAOYSA-N
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Description

6-(5-bromo-2-methoxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, substituted with a 5-bromo-2-methoxyphenyl group at the 6-position, a 4-nitrophenyl group at the 3-position, and a carboxylic acid group at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-bromo-2-methoxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.

    Introduction of Substituents: The 5-bromo-2-methoxyphenyl and 4-nitrophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of strong acids or bases as catalysts.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents under high-pressure conditions.

Industrial Production Methods

In an industrial setting, the production of 6-(5-bromo-2-methoxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(5-bromo-2-methoxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-(5-bromo-2-methoxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 6-(5-bromo-2-methoxyphenyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 6-(5-bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness

The uniqueness of 6-(5-bromo-2-methoxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H13BrN4O5

Molecular Weight

469.2 g/mol

IUPAC Name

6-(5-bromo-2-methoxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C20H13BrN4O5/c1-30-16-7-4-11(21)8-13(16)15-9-14(20(26)27)17-18(23-24-19(17)22-15)10-2-5-12(6-3-10)25(28)29/h2-9H,1H3,(H,26,27)(H,22,23,24)

InChI Key

IACLLJNLFCQNFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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